Pentachlorobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

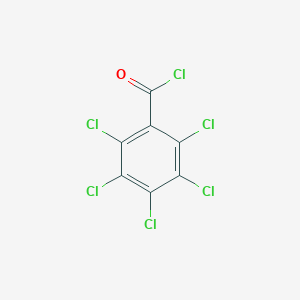

2D Structure

3D Structure

Properties

IUPAC Name |

2,3,4,5,6-pentachlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7Cl6O/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUSLOKBERXEER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7Cl6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90365276 | |

| Record name | Pentachlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1825-23-6 | |

| Record name | Pentachlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90365276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PENTACHLOROBENZOYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Pentachlorobenzoyl chloride chemical properties and structure

An In-Depth Technical Guide to Pentachlorobenzoyl Chloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of this compound (PCBC), a versatile chlorinated aromatic compound. Tailored for researchers, chemists, and professionals in drug development and fine chemical synthesis, this document delves into the core chemical properties, structural characteristics, synthesis methodologies, and key applications of PCBC, grounding all information in established scientific principles and authoritative sources.

Chemical Identity and Molecular Structure

This compound is a fully chlorinated derivative of benzoyl chloride. Its identity is established by several key identifiers:

| Identifier | Value | Source |

| IUPAC Name | 2,3,4,5,6-pentachlorobenzoyl chloride | [1] |

| CAS Number | 1825-23-6 | [1] |

| Molecular Formula | C₇Cl₆O | [2][3] |

| Molecular Weight | 312.79 g/mol | [3] |

| Canonical SMILES | C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=O)Cl | [2] |

| InChI Key | AAUSLOKBERXEER-UHFFFAOYSA-N | [2] |

The molecule consists of a benzene ring where all five hydrogen atoms have been substituted by chlorine atoms, and an acyl chloride functional group is attached to the remaining carbon. This high degree of chlorination significantly influences its physical properties and chemical reactivity.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon, characteristic of all acyl chlorides. However, the five electron-withdrawing chlorine atoms on the aromatic ring further enhance this electrophilicity, making it a highly reactive acylating agent.

Nucleophilic Acyl Substitution: Amide Formation

A primary application of PCBC in synthetic chemistry is the formation of N-substituted pentachlorobenzamides. It reacts readily with primary and secondary amines in a nucleophilic acyl substitution reaction.

Mechanism: The reaction proceeds via a tetrahedral intermediate. The lone pair of the amine's nitrogen atom attacks the electrophilic carbonyl carbon. The intermediate then collapses, reforming the carbonyl double bond and expelling the chloride ion as the leaving group.

Experimental Protocol: General Amide Synthesis This protocol is representative of a standard acylation using an acyl chloride. [4][5][6]

-

Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen), add the primary or secondary amine (1.0 eq) and a suitable anhydrous aprotic solvent (e.g., dichloromethane, THF).

-

Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.5 eq). The purpose of the base is to neutralize the HCl byproduct generated during the reaction, preventing it from protonating the starting amine and rendering it non-nucleophilic. [6]3. Cooling: Cool the stirred solution to 0 °C using an ice bath. This is crucial to manage the exothermicity of the reaction.

-

Acyl Chloride Addition: Dissolve this compound (1.05 eq) in the anhydrous solvent and add it dropwise to the cooled amine solution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours, monitoring completion by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with water or a dilute aqueous acid solution. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude amide product, which can be further purified by recrystallization or column chromatography.

Applications in Research and Drug Development

This compound serves as a valuable intermediate and building block in several areas of the chemical industry.

-

Agrochemicals: It is an intermediate in the synthesis of certain pesticides and herbicides. [7]The high chlorine content can contribute to the biological activity and environmental persistence of the final molecules.

-

Dyes and Polymers: PCBC is used in the manufacturing of specialty dyes and as a monomer or cross-linking agent for high-performance polymers and flame retardants, where the pentachlorophenyl moiety imparts thermal stability and fire resistance. [7]* Drug Development: While specific FDA-approved drugs containing the pentachlorobenzoyl moiety are not common, the principles of its application are highly relevant. Acyl chlorides are widely used to modify active pharmaceutical ingredients (APIs). This "lipidization" strategy can enhance a drug's lipophilicity, which may improve its absorption, distribution, metabolism, and excretion (ADME) profile, facilitate transport across biological membranes, or enable its formulation in lipid-based drug delivery systems. [8]The use of a perchlorinated moiety like PCBC could be explored for creating highly lipophilic prodrugs or for use as a stable, sterically hindered protecting group in complex syntheses.

Safety, Handling, and Storage

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

-

Hazards: It is classified as causing skin irritation (H315) and may cause respiratory irritation (H335). [9]Like other acyl chlorides, it is corrosive and a lachrymator. It is also suspected of causing long-lasting harmful effects to aquatic life (H413). [9]* Personal Protective Equipment (PPE): Handling requires the use of chemical-resistant gloves, impervious clothing, and tightly fitting safety goggles with side-shields. All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. [9]* Handling: Avoid contact with skin, eyes, and clothing. Avoid the formation of dust. Due to its reactivity with water, it must be protected from moisture.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [9]It should be stored away from incompatible materials such as strong bases, alcohols, and oxidizing agents.

Conclusion

This compound is a highly functionalized chemical intermediate whose properties are defined by the combination of a reactive acyl chloride group and a sterically hindered, electron-deficient pentachlorophenyl ring. Its robust synthesis from readily available precursors makes it an accessible building block for creating complex molecules. While its primary documented applications are in the agrochemical and material science sectors, its potent acylating ability and unique structure present opportunities for exploration in medicinal chemistry and pharmaceutical development, particularly in the synthesis of specialized prodrugs and molecular probes. Strict adherence to safety protocols is mandatory when handling this reactive and hazardous compound.

References

- Echemi. (n.d.). This compound SDS, 1825-23-6 Safety Data Sheets.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Google Patents. (n.d.). CN101417946B - Preparation method of this compound.

- Chemguide. (n.d.). Reaction between acyl chlorides and amines - addition / elimination.

- Organic Syntheses. (n.d.). p-NITROBENZOYL CHLORIDE.

- Google Patents. (n.d.). EP0057844B1 - Procédé de préparation de chlorures de polychlorobenzoyle.

- NIST. (n.d.). Pentafluorobenzoyl chloride. NIST Chemistry WebBook.

- NIST. (n.d.). Benzoyl chloride, 4-chloro-. NIST Chemistry WebBook.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- The Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions.

- Chem LibreTexts. (2023). Reaction of Acid Chlorides with Amines.

- Doc Brown's Chemistry. (n.d.). Mass spectrum of chlorobenzene.

- ChemBK. (n.d.). Phthaloyl Chloride.

- ChemBK. (2024). PENTYL CHLORIDE.

- Google Patents. (n.d.). CN101805257A - Preparation method for phthalyl chloride, m-phthaloyl chloride and paraphthaloyl chloride.

- Google Patents. (n.d.). CN102408364B - Method for preparing paratoluensulfonyl chloride.

Sources

- 1. web.pdx.edu [web.pdx.edu]

- 2. Page loading... [guidechem.com]

- 3. This compound | 1825-23-6 [chemicalbook.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. EP0057844B1 - Procédé de préparation de chlorures de polychlorobenzoyle - Google Patents [patents.google.com]

- 8. Benzoyl chloride(98-88-4) 13C NMR spectrum [chemicalbook.com]

- 9. echemi.com [echemi.com]

An In-depth Technical Guide to Pentachlorobenzoyl Chloride: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentachlorobenzoyl chloride, a fully chlorinated derivative of benzoyl chloride, is a highly reactive organic compound that serves as a versatile intermediate in the synthesis of a diverse range of chemical entities. Its unique electronic and steric properties, imparted by the five chlorine substituents on the aromatic ring and the reactive acyl chloride moiety, make it a valuable building block in the development of agrochemicals, dyes, and specialty polymers. This guide provides a comprehensive overview of its chemical and physical properties, detailed synthetic methodologies, characteristic reactivity, and known applications, with a focus on providing practical insights for laboratory and industrial-scale utilization.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of a reagent is paramount for its effective and safe use in a research and development setting.

Identity and Molecular Structure

-

Chemical Name: 2,3,4,5,6-Pentachlorobenzoyl chloride

-

CAS Number: 1825-23-6[1]

-

Molecular Formula: C₇Cl₆O[1]

The structure of this compound is characterized by a benzene ring where all hydrogen atoms have been substituted by chlorine atoms, and an acyl chloride group is attached to one of the carbon atoms.

Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Weight | 312.79 g/mol | |

| Appearance | White crystalline solid | |

| Melting Point | 83-85 °C | [2] |

| Boiling Point | 335.4 °C at 760 mmHg | [2] |

| Solubility | Information not widely available, but expected to be soluble in aprotic organic solvents and reactive with protic solvents. |

Synthesis of this compound

The primary industrial synthesis of this compound involves the exhaustive chlorination of benzoyl chloride or partially chlorinated benzoyl chlorides.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution mechanism, where chlorine acts as the electrophile in the presence of a catalyst. The reaction is driven to completion to ensure full substitution on the aromatic ring.

Synthetic Protocol

Materials:

-

Benzoyl chloride or polychlorobenzoyl chloride

-

Chlorine gas

-

Catalyst (e.g., Iodine)

-

Mixed solvent system (e.g., chlorosulfuric acid, carbon tetrachloride, and thionyl chloride or sulfuryl chloride)[1]

Procedure:

-

In a suitable reactor equipped for gas dispersion and temperature control, the starting material (benzoyl chloride or a polychlorinated derivative) is dissolved in the mixed solvent system.

-

The catalyst, such as iodine, is introduced into the reaction mixture.

-

Chlorine gas is bubbled through the solution at a controlled rate.

-

The reaction temperature is maintained within an optimal range to facilitate the chlorination while minimizing side reactions.

-

The reaction progress is monitored by analytical techniques such as gas chromatography (GC) until the desired level of chlorination is achieved.

-

Upon completion, the solvent is recovered for recycling.

-

The crude this compound is then purified, typically by vacuum distillation.

This process is reported to achieve high yields, up to 96%, and is adaptable for industrial-scale production.[1]

Caption: Generalized workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon in the acyl chloride group.

Nucleophilic Acyl Substitution

This compound readily undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles, including amines, alcohols, and water.

Reaction with Amines:

The reaction with primary and secondary amines is typically rapid and exothermic, yielding the corresponding N-substituted pentachlorobenzamides. This reaction is a fundamental transformation in the synthesis of many biologically active molecules.[3][4][5][6][7]

The reaction proceeds via a nucleophilic addition-elimination mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, with the expulsion of a chloride ion, to form the stable amide product. The reaction is often carried out in the presence of a base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.[4]

Sources

- 1. CN101417946B - Preparation method of this compound - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. benchchem.com [benchchem.com]

- 6. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 7. reddit.com [reddit.com]

Spectroscopic and Spectrometric Characterization of Pentachlorobenzoyl Chloride: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for Pentachlorobenzoyl chloride (C₇Cl₆O). Designed for researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this highly chlorinated aromatic compound. In the absence of publicly available experimental spectra, this guide leverages predictive methodologies and comparative analysis with structurally related compounds to offer a robust characterization.

Introduction

This compound, with the systematic IUPAC name 2,3,4,5,6-pentachlorobenzoyl chloride, is a member of the benzoyl chloride family, characterized by a benzene ring fully substituted with chlorine atoms, in addition to the acyl chloride functional group. This high degree of chlorination significantly influences its chemical reactivity and spectroscopic properties. Accurate spectroscopic and spectrometric data are crucial for its unambiguous identification, purity assessment, and for monitoring its reactions in synthetic chemistry.

This guide will provide detailed, albeit predicted, analyses of its ¹³C NMR, IR, and MS spectra. While ¹H NMR is not applicable due to the absence of protons on the aromatic ring, the principles of the other techniques offer a wealth of structural information. The experimental protocols provided are generalized best practices for the analysis of solid organic compounds and are adapted for the specific considerations of a reactive acyl chloride.

Molecular Structure and Isotopic Considerations

The structure of this compound presents a unique spectroscopic fingerprint, largely dictated by the five chlorine atoms on the phenyl ring and the chlorine atom of the acyl chloride group.

Caption: Molecular structure of this compound.

An important consideration in the mass spectrometry of this compound is the natural isotopic abundance of chlorine. Chlorine has two stable isotopes, ³⁵Cl (75.77%) and ³⁷Cl (24.23%), in an approximate 3:1 ratio.[1][2] With six chlorine atoms in the molecule, the molecular ion peak in the mass spectrum will appear as a complex cluster of peaks (M, M+2, M+4, etc.), with a distinctive isotopic pattern that can be used for its identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. For this compound, ¹³C NMR is the primary NMR technique applicable.

Experimental Protocol: ¹³C NMR Spectroscopy

A generalized protocol for acquiring a ¹³C NMR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: Dissolve approximately 50-100 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. The choice of solvent is critical; it must dissolve the compound without reacting with it. Given the reactivity of the acyl chloride, an aprotic solvent is mandatory.

-

Instrument Setup: The spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used.

-

Spectral Width: A spectral width of approximately 250 ppm is appropriate to cover the expected range of carbon chemical shifts.

-

Number of Scans: A sufficient number of scans (e.g., 1024 or more) should be acquired to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of all carbon nuclei, particularly the non-protonated carbons.

-

-

Referencing: The chemical shifts are referenced to the residual solvent peak.

Predicted ¹³C NMR Spectral Data

Due to the lack of experimental data, the following ¹³C NMR chemical shifts are predicted based on established substituent effects and data from related compounds such as pentachlorobenzene and other benzoyl chlorides.[3][4]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl Carbon (C=O) | 165 - 175 | The acyl chloride carbonyl carbon is typically found in this downfield region. |

| C1 (ipso to C=O) | 130 - 140 | This quaternary carbon is deshielded by the carbonyl group and the adjacent chlorine atoms. |

| C2, C6 | 130 - 140 | These carbons are deshielded by the attached chlorine atoms. |

| C3, C5 | 130 - 140 | These carbons are also deshielded by the attached chlorine atoms. |

| C4 | 130 - 140 | This carbon is deshielded by the attached chlorine atom. |

The symmetry of the pentachlorophenyl group is low, so distinct signals for C2/C6, C3/C5, and C4 are expected. However, the strong electron-withdrawing effects of the numerous chlorine atoms may lead to a clustering of the aromatic carbon signals in a relatively narrow range.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations associated with the carbonyl group and the chlorinated aromatic ring.

Experimental Protocol: IR Spectroscopy

The IR spectrum of this compound, a solid, can be obtained using the following methods:

-

Attenuated Total Reflectance (ATR): This is a rapid and convenient method. A small amount of the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.

-

KBr Pellet: A small amount of the sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Nujol Mull: The solid is ground to a fine paste with Nujol (a mineral oil). The mull is then placed between two salt plates (e.g., NaCl or KBr).

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

The predicted IR absorption bands for this compound are based on the known vibrational frequencies of benzoyl chlorides and polychlorinated aromatic compounds.[5][6]

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| C=O Stretch | 1750 - 1800 | Strong | Carbonyl group of the acyl chloride. The high frequency is due to the electron-withdrawing effect of the chlorine atom. |

| C=C Stretch | 1400 - 1600 | Medium to Weak | Aromatic ring vibrations. |

| C-Cl Stretch | 1000 - 1100 | Strong | Vibrations of the chlorine atoms attached to the aromatic ring. |

| C-Cl Stretch | 800 - 900 | Strong | Vibration of the chlorine atom of the acyl chloride group. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural elucidation and confirmation.

Experimental Protocol: Mass Spectrometry

Mass spectral data for this compound can be acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

GC Separation: The solution is injected into the GC, where the compound is vaporized and separated from any impurities on a suitable capillary column (e.g., a nonpolar column).

-

MS Analysis: The separated compound enters the mass spectrometer, where it is ionized by electron impact. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. The mass spectrum is typically recorded over a mass range of m/z 50-500.

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to show a prominent molecular ion peak cluster due to the presence of six chlorine atoms. The fragmentation pattern will be characteristic of a benzoyl chloride derivative.[7][8]

Caption: Predicted key fragmentation pathways for this compound.

Predicted Key Fragments:

| m/z (for ³⁵Cl isotopes) | Ion Structure | Description |

| 310 | [C₇Cl₅OCl]⁺˙ | Molecular ion (M⁺˙). This will be the start of a characteristic isotopic cluster. |

| 275 | [C₇Cl₅O]⁺ | Loss of the acyl chloride chlorine atom. |

| 249 | [C₆Cl₅]⁺ | Loss of the entire acyl chloride group (•COCl). |

| 247 | [C₆Cl₅]⁺ | From the [C₇Cl₅O]⁺ ion, loss of a neutral carbon monoxide (CO) molecule. |

The isotopic pattern for fragments containing multiple chlorine atoms will be a key diagnostic feature in the mass spectrum.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic and spectrometric characterization of this compound. The presented ¹³C NMR, IR, and MS data, along with generalized experimental protocols, offer a valuable resource for the identification and analysis of this compound. The predictions are grounded in the fundamental principles of each analytical technique and are supported by comparative data from structurally similar molecules. For definitive structural confirmation, the acquisition of experimental data is highly recommended.

References

- Benzoyl chloride. NIST Chemistry WebBook.

- Benzoyl chloride, 4-chloro-. NIST Chemistry WebBook.

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

- C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry.

- 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts.

Sources

- 1. C6H5Cl mass spectrum of chlorobenzene fragmentation pattern of m/z m/e ions for analysis and identification pairs of isotopic peaks due to chlorine isotopes image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Benzoyl chloride(98-88-4) 13C NMR spectrum [chemicalbook.com]

- 4. PENTACHLOROBENZENE(608-93-5) 13C NMR [m.chemicalbook.com]

- 5. Benzoyl chloride [webbook.nist.gov]

- 6. Benzoyl chloride, 4-chloro- [webbook.nist.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Benzoyl chloride [webbook.nist.gov]

A Technical Guide to the Safe Handling of Pentachlorobenzoyl Chloride for Research Professionals

This guide provides a comprehensive overview of the safety protocols, handling procedures, and emergency responses required when working with Pentachlorobenzoyl chloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere compliance, offering a deep dive into the chemical principles that underpin these critical safety measures. Our focus is on fostering a proactive safety culture through understanding the inherent reactivity and hazards of this compound.

Chemical & Physical Identity

This compound (C₇Cl₆O) is a white crystalline solid.[1] Its utility as a chemical intermediate is predicated on the reactivity of the acyl chloride functional group. This reactivity, however, is also the source of its primary hazards. Understanding its physical properties is the first step in a thorough risk assessment.

| Property | Value | Source |

| Molecular Formula | C₇Cl₆O | [1][2] |

| Molecular Weight | 312.776 g/mol | [1] |

| CAS Number | 1825-23-6 | [2] |

| Appearance | White crystalline solid | [1] |

| InChIKey | AAUSLOKBERXEER-UHFFFAOYSA-N | [2] |

Hazard Identification and Risk Assessment: The "Why" Behind the Danger

This compound's hazard profile is dominated by the reactivity of its acyl chloride group. It is crucial to understand not just the GHS classifications but the chemical causality behind them.

GHS Hazard Classification

| Pictogram(s) | Signal Word | Hazard Statement(s) |

| Warning | H315: Causes skin irritation.[3]H335: May cause respiratory irritation.[3]H413: May cause long lasting harmful effects to aquatic life.[3] |

Expert Analysis of Hazards:

-

Corrosivity and Irritation (H315, H335): The primary mechanism of injury is rapid hydrolysis. As an acyl chloride, this compound reacts violently with water—including moisture on the skin, in the eyes, or within the respiratory tract—to form hydrochloric acid (HCl) and pentachlorobenzoic acid.[4][5] This in situ generation of corrosive HCl is responsible for the severe irritation and potential for chemical burns.[4] While the official classification lists irritation, related acyl chlorides are known to cause severe skin burns and eye damage (H314).[6][7] It is imperative to treat this compound with the highest level of caution, as if it were classified as corrosive.

-

Carcinogenicity Context: While this compound itself is not classified by IARC, the related compound benzoyl chloride is categorized as "Group 2A: Probably carcinogenic to humans." This warrants a conservative approach, minimizing exposure through robust engineering controls and PPE.

-

Physical Hazards: The reaction with water is highly exothermic and can lead to a dangerous release of energy and corrosive gas.[5] Furthermore, while it is a solid, upon intense heating, it can form explosive mixtures with air.

-

Environmental Hazard (H413): Chlorinated aromatic compounds like this are often persistent in the environment and can bioaccumulate, posing a long-term risk to aquatic ecosystems.[8][9] Therefore, release into drains or the environment must be strictly avoided.[3]

The Hierarchy of Controls: A Proactive Safety Framework

A self-validating safety protocol relies on the "Hierarchy of Controls," which prioritizes the most effective measures. This framework should guide all experimental design involving this compound.

Caption: Hierarchy of Controls applied to this compound.

-

Engineering Controls (Primary Method): All manipulations of this compound MUST be performed inside a certified chemical fume hood to contain vapors and protect the user from inhalation.[10]

-

Administrative Controls: Strict adherence to Standard Operating Procedures (SOPs) and documented, substance-specific training are mandatory before any work begins.

-

Personal Protective Equipment (PPE): PPE is the final barrier. Its use is not a substitute for robust engineering controls.

Standard Operating Protocol for Handling

This protocol outlines a self-validating workflow for handling this compound.

-

Preparation and Pre-Work Checklist:

-

Confirm the chemical fume hood is certified and functioning correctly.

-

Ensure an emergency eyewash and safety shower are accessible and unobstructed.[10][11]

-

Locate the appropriate spill kit (containing a dry absorbent like sand or vermiculite) and a Class B/C fire extinguisher.[12]

-

Don appropriate PPE:

-

Eye/Face Protection: Tightly fitting safety goggles and a face shield.[3]

-

Skin Protection: A flame-resistant lab coat and chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.[3][6]

-

Respiratory Protection: Not typically required if work is conducted within a functioning fume hood. If there is a risk of exceeding exposure limits, a full-face respirator with appropriate cartridges should be used.[3][13]

-

-

-

Aliquotting and Transfer:

-

Perform all transfers within the fume hood.

-

Use spark-proof tools and ground equipment to prevent static discharge, especially when handling larger quantities.[10][14]

-

Keep the container tightly closed when not in use to prevent reaction with atmospheric moisture.[3]

-

If the compound is crystalline, avoid creating dust.[3]

-

-

Reaction Quenching and Workup:

-

Acyl chlorides are highly reactive and must be "quenched" to neutralize them before disposal or workup.

-

Slowly and carefully add the reaction mixture to a quenching agent (e.g., an alcohol like isopropanol or methanol to form a more stable ester, or a dilute basic solution).[15] This should be done in an ice bath to control the exothermic reaction.[15]

-

Never quench with water directly unless it is a controlled part of a procedure with appropriate cooling and scale considerations. [15]

-

-

Post-Handling Decontamination:

-

Thoroughly wash hands and forearms with soap and water after handling is complete.

-

Wipe down the work surface in the fume hood.

-

Properly dispose of contaminated gloves and any disposable materials in a designated hazardous waste container.[6]

-

Storage and Incompatibility

Improper storage is a common cause of laboratory incidents. This compound is moisture-sensitive and reactive.[13][16]

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] The storage area should be designated for corrosive and water-reactive materials, away from general laboratory traffic. Store locked up.[3]

-

Incompatible Materials: Segregate from the following materials to prevent violent reactions, toxic gas release, or container pressurization.

| Incompatible Material | Reason for Incompatibility |

| Water / Moist Air | Reacts violently to produce corrosive HCl gas.[5][10] |

| Alcohols, Amines | Reacts exothermically to form esters and amides.[10][14] |

| Strong Bases | Can cause violent decomposition.[13] |

| Oxidizing Agents | Increases fire and explosion risk.[10][13] |

Emergency Protocols

Immediate and correct response to an exposure or spill is critical.

Caption: Emergency Spill Response Workflow.

First-Aid Measures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[4] Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[4][17]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[3] If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][4]

-

Ingestion: Do NOT induce vomiting.[17] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Call a poison control center or doctor immediately.[17]

Spill and Leak Cleanup:

-

Evacuate all non-essential personnel from the area.[3]

-

Remove all sources of ignition.[3]

-

Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, vermiculite, or dry earth. DO NOT USE WATER. [12]

-

Carefully sweep or shovel the absorbed material into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[6][13]

-

Ventilate the area and wash the spill site after the material has been removed.

Firefighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[3][17]

-

Unsuitable Extinguishing Media: DO NOT USE WATER. A violent reaction will occur, worsening the situation.[5][18]

-

Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and inhalation of toxic fumes like hydrogen chloride and phosgene.[3][5][13]

Waste Disposal

All waste containing this compound must be treated as hazardous.

-

Neutralization: If practical and safe, neutralize reactive waste by slowly adding it to a stirred, cooled solution of a suitable nucleophile (e.g., isopropanol).

-

Containment: Collect all waste, including contaminated absorbents and PPE, in a designated, properly labeled hazardous waste container.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not pour down the drain.[3]

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 1812012, this compound. PubChem.

- Western Carolina University (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Western Carolina University.

- Yufeng (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.

- Global Substance Registration System (2013). MSDS of p-chlorobenzoyl chloride. Global Substance Registration System.

- ACS Publications (2022). A Laboratory Accident of Acryloyl Chloride, Its Consequences, Treatment, and Safety Measures: An Arduous Lesson to All Researchers. ACS Chemical Health & Safety.

- New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet for Benzoyl Chloride. NJ.gov.

- Wikipedia (2023). Pentachlorobenzene. Wikipedia.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 94910, p-Pentoxybenzoyl chloride. PubChem.

- Cole-Parmer (n.d.). Material Safety Data Sheet - 4-Chlorobenzoyl chloride. Cole-Parmer.

- New Jersey Department of Health (n.d.). Hazardous Substance Fact Sheet for Acetyl Chloride. NJ.gov.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 75256, Pentafluorobenzoyl chloride. PubChem.

- ILO and WHO (2021). ICSC 0531 - PENTACHLOROBENZENE. International Chemical Safety Cards.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7Cl6O | CID 1812012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. nj.gov [nj.gov]

- 6. capotchem.cn [capotchem.cn]

- 7. Pentafluorobenzoyl chloride | C7ClF5O | CID 75256 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pentachlorobenzene - Wikipedia [en.wikipedia.org]

- 9. ICSC 0531 - PENTACHLOROBENZENE [chemicalsafety.ilo.org]

- 10. wcu.edu [wcu.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. nj.gov [nj.gov]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

- 15. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]

- 16. fishersci.com [fishersci.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. synquestlabs.com [synquestlabs.com]

An In-depth Technical Guide to the Reaction Mechanism of Pentachlorobenzoyl Chloride with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the reaction mechanism between pentachlorobenzoyl chloride and primary amines, a cornerstone reaction for the synthesis of specialized amide compounds. The discussion delves into the nuanced interplay of electronic and steric effects imparted by the pentachlorophenyl moiety, offering a deeper understanding beyond the general principles of nucleophilic acyl substitution. This document is intended to serve as an authoritative resource, integrating mechanistic theory with practical, field-proven insights and detailed experimental protocols to empower researchers in the rational design and optimization of synthetic routes in pharmaceutical and materials science.

Introduction: The Significance of Pentachlorobenzoyl Amides

The formation of amide bonds is a fundamental transformation in organic synthesis, central to the construction of a vast array of molecules, from life-saving pharmaceuticals to high-performance polymers. The reaction of an acyl chloride with a primary amine is a robust and widely employed method for this purpose. This compound, as a reactant, introduces a unique set of properties to the resulting amide products. The pentachlorophenyl group, with its significant steric bulk and potent electron-withdrawing nature, imparts distinct characteristics to the final molecule, including altered chemical stability, lipophilicity, and biological activity. Understanding the intricacies of its reaction with primary amines is therefore of paramount importance for chemists aiming to leverage these properties in novel molecular design.

The Core Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction between this compound and a primary amine proceeds via a classical nucleophilic acyl substitution mechanism. This is a two-step process involving the formation of a tetrahedral intermediate.[1][2]

Step 1: Nucleophilic Attack and Formation of the Tetrahedral Intermediate

The reaction is initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of this compound.[3] The high electronegativity of both the oxygen and chlorine atoms bonded to the carbonyl carbon results in a significant partial positive charge on this carbon, making it highly susceptible to nucleophilic attack.[4] This initial addition step leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl double bond is broken, and the oxygen atom carries a negative charge.[3]

Step 2: Collapse of the Intermediate and Product Formation

The unstable tetrahedral intermediate rapidly collapses to reform the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group.[5] Subsequently, a proton is transferred from the nitrogen atom to a base present in the reaction medium, neutralizing the positive charge on the nitrogen and yielding the final N-substituted pentachlorobenzamide product.[3]

The Influence of the Pentachlorophenyl Group: A Deeper Dive

The presence of five chlorine atoms on the aromatic ring significantly modulates the reactivity of the benzoyl chloride. These effects are twofold: electronic and steric.

Electronic Effects: Enhanced Electrophilicity

The five chlorine atoms are strongly electron-withdrawing due to their high electronegativity (inductive effect). This collective inductive pull of electrons away from the carbonyl carbon intensifies its partial positive charge, making this compound a more potent electrophile compared to unsubstituted benzoyl chloride.[6] This enhanced electrophilicity generally leads to a faster rate of reaction with nucleophiles.

Steric Hindrance: A Countervailing Factor

Conversely, the sheer size of the five chlorine atoms, particularly those in the ortho positions, introduces considerable steric hindrance around the carbonyl reaction center.[1] This steric bulk can impede the approach of the nucleophilic primary amine, potentially slowing down the reaction. The degree of this hindrance is dependent on the size and structure of the incoming primary amine. Smaller, unbranched primary amines will be less affected by this steric crowding than bulkier amines.

Therefore, the overall reaction rate is a delicate balance between the rate-enhancing electronic effects and the rate-retarding steric effects. For many primary amines, the strong electronic activation of the carbonyl group is the dominant factor.

Experimental Protocols: A Self-Validating System

The following protocols are designed to be self-validating, with clear steps for reaction monitoring and product purification.

General Protocol for the Synthesis of N-Alkyl-Pentachlorobenzamides

This procedure outlines a standard method for the acylation of a primary amine with this compound.

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.1 eq)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)) (1.2 eq)

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.1 eq) and the tertiary amine base (1.2 eq) in the chosen anhydrous solvent.

-

Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction.

-

Addition of Acyl Chloride: Dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent and add it dropwise to the stirred amine solution over 15-30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed.

-

Work-up:

-

Dilute the reaction mixture with the solvent.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Side Reactions and Considerations

While the primary reaction pathway leads to the desired amide, certain side reactions can occur, particularly under non-optimal conditions.

-

Hydrolysis: this compound is highly reactive towards water. Ingress of moisture into the reaction vessel will lead to the formation of pentachlorobenzoic acid, which will not react with the amine under these conditions and will reduce the yield of the desired product. Therefore, the use of anhydrous solvents and an inert atmosphere is critical.

-

Reaction with Tertiary Amine Base: While tertiary amines are primarily used to scavenge the HCl byproduct, they can, in some cases, react with the highly reactive acyl chloride to form an acylammonium salt. This is generally a reversible process, but it can temporarily reduce the concentration of the active acylating agent.

-

Multiple Acylations: If the primary amine contains other nucleophilic functional groups (e.g., hydroxyl or a second amine), multiple acylations can occur. Careful control of stoichiometry and reaction conditions is necessary to achieve selective acylation.

Quantitative Data Presentation

The following table summarizes representative reaction conditions and expected outcomes for the acylation of various primary amines with substituted benzoyl chlorides. While specific data for this compound is limited, the trends observed with other electron-withdrawing and sterically hindered benzoyl chlorides provide valuable insights.

| Primary Amine | Benzoyl Chloride Derivative | Base | Solvent | Time (h) | Temp (°C) | Yield (%) | Reference |

| Aniline | 4-Nitrobenzoyl chloride | Pyridine | Dichloromethane | 2 | RT | High | [9] |

| Benzylamine | 2,6-Dichlorobenzoyl chloride | Triethylamine | THF | 4 | RT | Moderate | Inferred from[10] |

| n-Butylamine | Benzoyl chloride | Triethylamine | DCM | 2 | 0 to RT | High | [8] |

Conclusion

The reaction of this compound with primary amines is a powerful tool for the synthesis of highly functionalized amides. A thorough understanding of the underlying nucleophilic acyl substitution mechanism, coupled with an appreciation for the significant electronic and steric influences of the pentachlorophenyl group, is essential for achieving high yields and purity. The protocols and insights provided in this guide are intended to equip researchers with the knowledge necessary to effectively utilize this important reaction in their synthetic endeavors.

References

- Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media.

- Why does benzoyl chloride react preferentially with an amine rather than Na2CO3 or w

- Molecular orbital study on the gas-phase nucleophilic displacement on acyl chlorides.

- Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. MDPI. [Link]

- Hammett plot for the addition of the benzoyl radical to styrenes...

- Kinetics of the reactions of aromatic amines and acid chlorides in hexamethylphosphoric triamide.

- 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]

- a) Interpret the following σ values in terms of the electronic character of each group. Indicate inductive and resonance con. StuDocu. [Link]

- Reactions of Acid Chlorides (ROCl) with Nucleophiles. Chemistry Steps. [Link]

- 20.17: Reactions of Acid Chlorides. Chemistry LibreTexts. [Link]

- Addition & Elimination Reactions in Acyl Chlorides. Chemistry LibreTexts. [Link]

- Acyl Chlorides (A-Level). Chemistry Student. [Link]

- The Chemistry of Benzoyl Chloride: From Synthesis to End-Use. LinkedIn. [Link]

- Nucleophilic Addition–Elimination (AQA A Level Chemistry): Revision Note. A-Level Chemistry. [Link]

- Nucleophilic displacement at the benzoyl centre: a study of the change in geometry at the carbonyl carbon

- Relative Reactivity of Carbonyls. Chemistry LibreTexts. [Link]

- Primary amines react with benzoyl chloride to give class 11 chemistry CBSE. Vedantu. [Link]

- 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]

- Benzoyl chloride – Knowledge and References. Taylor & Francis. [Link]

- CHLORINATION OF N-BENZOYL VALINE BY SODIUM N-CHLORO-PARA-TOLUENE SULFONYL AMIDE (CAT) HYDROCHLORIC ACIDIC: A KINETIC AND MECHANISM STUDY. CyberLeninka. [Link]

- 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]

- Condensation of amino acids and substituted benzoyl chloride.

- Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. [Link]

Sources

- 1. One moment, please... [chemistrysteps.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemistrystudent.com [chemistrystudent.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. US6844468B2 - Process for preparing substituted benzoyl chlorides - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility of Pentachlorobenzoyl Chloride in Organic Solvents: A Comprehensive Technical Guide for Researchers

This guide provides an in-depth analysis of the solubility characteristics of pentachlorobenzoyl chloride (PCBC), a pivotal, yet highly reactive, intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of solvent selection, the critical implications of the compound's reactivity, and a robust protocol for empirical solubility determination.

Executive Summary: Navigating the Complexities of a Reactive Intermediate

This compound (C₇Cl₆O) is a white crystalline solid valued for its role in introducing the pentachlorobenzoyl moiety into complex molecules.[1] Its utility, however, is intrinsically linked to its behavior in solution. This guide establishes that while quantitative solubility data is scarce in published literature, a strong, qualitative understanding can be derived from the principles of physical organic chemistry and data from analogous compounds. PCBC is expected to be soluble in a range of common aprotic organic solvents. Conversely, its high reactivity towards protic solvents, such as water and alcohols, precludes simple dissolution and necessitates stringent anhydrous handling conditions to maintain its chemical integrity.[2][3] This document serves as an essential resource for informed solvent selection, ensuring both the success of chemical reactions and the safety of the practitioner.

Physicochemical Properties and Inferred Solubility

Understanding the physicochemical nature of this compound is fundamental to predicting its solubility. The molecule's structure is dominated by a large, nonpolar pentachlorinated benzene ring, with a highly polar and electrophilic acyl chloride functional group.

Table 1: Physicochemical Properties of this compound

| Property | Value / Description | Reference(s) |

| Molecular Formula | C₇Cl₆O | [1][4] |

| Molecular Weight | 312.78 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Reactivity | Highly reactive with water, alcohols, and other nucleophiles. Moisture sensitive. | [2][3][5] |

Based on the principle of "like dissolves like" and the known behavior of similar acyl chlorides, a qualitative solubility profile can be inferred. The large, nonpolar surface area imparted by the five chlorine atoms suggests good solubility in nonpolar and moderately polar aprotic solvents. The polar acyl chloride group contributes to this solubility profile but is also the source of its high reactivity.

Table 2: Qualitative and Inferred Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale & Expert Insights |

| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Soluble | A common and effective solvent for many acyl chlorides due to its ability to dissolve both polar and nonpolar compounds. Its inert nature makes it a good choice for reactions. |

| Diethyl Ether ((C₂H₅)₂O) | Nonpolar Aprotic | Soluble | The nonpolar character of diethyl ether makes it a suitable solvent for the largely nonpolar PCBC molecule. It is a common solvent for Grignard and other organometallic reactions where acyl chlorides are used. |

| Toluene (C₇H₈) | Nonpolar Aprotic | Soluble | The aromatic nature of toluene provides favorable π-π stacking interactions with the pentachlorobenzene ring of PCBC, promoting solubility. |

| Hexane (C₆H₁₄) | Nonpolar Aprotic | Sparingly Soluble to Soluble | While nonpolar, the lack of aromaticity may result in slightly lower solubility compared to toluene. However, it is still expected to be a viable solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | A versatile polar aprotic solvent that is expected to readily dissolve PCBC. Care must be taken to use anhydrous THF, as it is hygroscopic. |

| Acetone (CH₃COCH₃) | Polar Aprotic | Soluble | Expected to be a good solvent, but its slightly higher reactivity compared to other aprotic solvents should be considered for long-term storage of solutions. |

| Water (H₂O) | Polar Protic | Reactive | Reacts violently to form pentachlorobenzoic acid and hydrochloric acid.[2] It is not a suitable solvent. |

| Alcohols (e.g., Methanol, Ethanol) | Polar Protic | Reactive | Reacts rapidly to form the corresponding pentachlorobenzoate esters.[3] These are not suitable solvents for maintaining the integrity of PCBC. |

Causality in Solvent Selection: An Expert Perspective

The choice of solvent for this compound is not merely a matter of dissolution; it is a critical experimental parameter that dictates the outcome of a synthetic procedure. The primary directive is to select a solvent that is inert to the highly electrophilic acyl chloride group.

The Protic vs. Aprotic Dichotomy

-

Protic Solvents (e.g., water, alcohols, amines): These solvents possess acidic protons and are nucleophilic. They will readily attack the carbonyl carbon of the acyl chloride in a nucleophilic acyl substitution reaction. This reaction is generally rapid and exothermic, leading to the consumption of the starting material and the formation of byproducts (carboxylic acids or esters). Therefore, protic solvents must be rigorously excluded.

-

Aprotic Solvents (e.g., dichloromethane, toluene, ethers): These solvents lack acidic protons and are generally non-nucleophilic. They serve as an inert medium in which the solubility of PCBC can be achieved without chemical modification. The choice among aprotic solvents will then depend on the specific requirements of the subsequent reaction, such as the desired reaction temperature (boiling point of the solvent) and the solubility of other reagents.

The following diagram illustrates the decision-making process for solvent selection:

Caption: Logical workflow for selecting a suitable solvent for PCBC.

Experimental Protocol: Gravimetric Determination of Solubility

Given the reactive nature of this compound, a carefully designed experimental protocol is essential for obtaining reliable solubility data. The following gravimetric method is adapted for moisture-sensitive compounds and must be performed under an inert atmosphere (e.g., nitrogen or argon).

Objective

To determine the solubility of this compound in a given anhydrous organic solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment

-

This compound (high purity)

-

Anhydrous organic solvent of choice

-

Temperature-controlled shaker or stirring plate with a constant temperature bath

-

Inert atmosphere glove box or Schlenk line

-

Analytical balance (readable to at least 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Syringes and 0.2 µm PTFE syringe filters

-

Pre-weighed evaporation dish or vial

-

Dessicator

Step-by-Step Methodology

-

Preparation (Inert Atmosphere): Conduct all manipulations of solid this compound and anhydrous solvents inside a glove box or using Schlenk line techniques.

-

Sample Preparation: To a glass vial, add an excess amount of this compound (enough to ensure a saturated solution with visible solid remaining).

-

Solvent Addition: Add a known volume or mass of the anhydrous solvent to the vial.

-

Equilibration: Seal the vial tightly and place it in the temperature-controlled shaker or on the stirring plate within the constant temperature bath set to the desired temperature. Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically adequate, but this may need to be determined empirically.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle, leaving a clear, saturated supernatant.

-

Sample Extraction: Carefully draw a known volume of the clear supernatant into a syringe fitted with a 0.2 µm PTFE filter. This step must be performed quickly to minimize temperature changes.

-

Mass Determination: Dispense the filtered, saturated solution into a pre-weighed, dry evaporation dish. Record the total mass of the dish and the solution.

-

Solvent Evaporation: Place the evaporation dish in a vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Final Mass Measurement: Once the solvent is fully evaporated, cool the dish to room temperature in a desiccator and weigh it to determine the mass of the dissolved this compound.

Data Analysis and Calculation

-

Mass of dissolved solute (m_solute): Final mass of the dish with residue - Initial mass of the empty dish.

-

Mass of solvent (m_solvent): Total mass of the dish and solution - Final mass of the dish with residue.

-

Solubility: (m_solute / m_solvent) * 100 (expressed as g / 100 g of solvent).

This can be converted to other units (e.g., g/100 mL, mol/L) using the density of the solvent.

Caption: Experimental workflow for the gravimetric determination of PCBC solubility.

Safety and Handling: A Trustworthy Approach

The high reactivity of this compound necessitates a rigorous approach to safety and handling.

-

Work in a Fume Hood: All manipulations must be conducted in a well-ventilated chemical fume hood to avoid inhalation of corrosive vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

-

Anhydrous Conditions: this compound reacts with moisture in the air, releasing corrosive HCl gas.[2] All glassware must be oven- or flame-dried, and solvents must be anhydrous. Operations should be conducted under an inert atmosphere.

-

Incompatible Materials: Avoid contact with bases, water, and alcohols.[3]

Conclusion

While quantitative solubility data for this compound is not widely published, a thorough understanding of its chemical properties allows for a robust, qualitative assessment of its behavior in various organic solvents. It is highly soluble in common aprotic organic solvents and reactive towards protic solvents. This guide provides the foundational knowledge and practical methodologies required for researchers to confidently and safely handle this versatile reagent, enabling its effective use in the synthesis of novel compounds. The provided experimental protocol offers a self-validating system for generating precise solubility data tailored to specific laboratory conditions.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1812012, this compound.

- Chemguide. (n.d.). An introduction to acyl chlorides (acid chlorides).

- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.

Sources

The Analyst's Compendium: A Technical Guide to Pentachlorobenzoyl Chloride (PCBC) Derivatization for Gas Chromatography

Abstract

For researchers and analytical chemists navigating the complexities of trace-level quantification, derivatization is an indispensable tool for enhancing the performance of gas chromatography (GC). This guide provides an in-depth exploration of pentachlorobenzoyl chloride (PCBC) as a potent derivatization reagent. We will delve into the mechanistic underpinnings of its reactivity, provide field-proven protocols for its application, and discuss its synergistic relationship with electron capture detection. This document is structured to serve as a practical and authoritative resource for professionals in environmental analysis, clinical toxicology, and drug development, offering the technical causality behind experimental choices to ensure robust and reproducible results.

Introduction: Overcoming Analytical Hurdles with Derivatization

Gas chromatography is a cornerstone of analytical science, prized for its high resolving power. However, its efficacy is often limited by the intrinsic properties of the analytes themselves. Compounds that are non-volatile or possess polar functional groups (-OH, -NH, -SH) exhibit poor chromatographic behavior, leading to issues like peak tailing, low sensitivity, and thermal decomposition in the GC inlet.[1]

Derivatization addresses these challenges by chemically modifying the analyte to produce a derivative with more favorable properties.[1] this compound (C₆Cl₅COCl) is an acylating reagent that excels in this role for several key reasons:

-

Volatility Enhancement: By replacing active hydrogens on polar functional groups with the large, non-polar pentachlorobenzoyl group, the resulting ester or amide derivative becomes significantly more volatile.

-

Improved Thermal Stability: The derivatization process masks the reactive functional groups, preventing on-column degradation and improving peak symmetry.

-

Enhanced Detectability: The five chlorine atoms on the aromatic ring make PCBC derivatives highly electronegative. This structural feature is crucial for achieving exceptionally low detection limits when using a Gas Chromatograph equipped with an Electron Capture Detector (GC-ECD), a detector that is up to 1,000 times more sensitive than a Flame Ionization Detector (GC-FID) for such compounds.[2]

This guide will focus on the practical application and theoretical foundation of PCBC, empowering the analyst to leverage its full potential.

The Reagent: Properties and Reactivity of this compound

This compound is a crystalline solid that functions as a highly reactive acylating agent. Its utility stems from the electrophilic nature of the carbonyl carbon, which is made even more reactive by the electron-withdrawing effects of both the chlorine atom on the acyl group and the five chlorine atoms on the phenyl ring.

PCBC is particularly effective for derivatizing nucleophilic functional groups containing active hydrogens, such as:

-

Phenols: Forming stable pentachlorobenzoyl esters.

-

Primary and Secondary Amines: Forming stable pentachlorobenzoyl amides.

-

Alcohols: Forming stable pentachlorobenzoyl esters.

The reaction is typically rapid and proceeds to completion, especially when conditions are optimized. However, PCBC is sensitive to moisture and will readily hydrolyze to pentachlorobenzoic acid. Therefore, it is critical to perform reactions under anhydrous (dry) conditions to prevent reagent degradation and the formation of interfering byproducts.

The Core Mechanism: Nucleophilic Acyl Substitution

The derivatization of an analyte (e.g., a phenol or amine) with PCBC is a classic example of a nucleophilic acyl substitution reaction. The process is often conducted in the presence of a weak base, such as pyridine, which serves a dual purpose.

Causality Behind Experimental Choices:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen (of a phenol/alcohol) or nitrogen (of an amine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of PCBC. This forms a tetrahedral intermediate.

-

Leaving Group Departure: The intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

-

The Role of the Base (Pyridine): The reaction produces hydrochloric acid (HCl) as a byproduct.[3][4] Pyridine acts as an acid scavenger, neutralizing the HCl to form pyridinium hydrochloride.[4] According to Le Châtelier's principle, removing a product (HCl) from the reaction mixture drives the equilibrium to the right, ensuring a high yield of the desired derivative. Furthermore, pyridine can act as a nucleophilic catalyst, reacting with the acyl chloride to form a highly reactive acyl pyridinium ion intermediate, which is then more readily attacked by the analyte.[5][6][7]

The diagram below illustrates this fundamental mechanism.

Caption: The reaction mechanism for PCBC derivatization.

Experimental Protocol: A Self-Validating System

This protocol provides a robust framework for the derivatization of phenols in an aqueous sample. It incorporates quality control steps to ensure trustworthiness and accuracy.

Materials:

-

This compound (PCBC) reagent, ≥98% purity

-

Pyridine, anhydrous

-

Hexane or Toluene, pesticide grade

-

Sodium Sulfate, anhydrous

-

Sample containing phenolic analytes

-

Calibrants and Quality Control (QC) standards

-

Vortex mixer

-

Heating block or water bath

-

Centrifuge

-

Nitrogen evaporator

Workflow Overview:

Caption: General experimental workflow for PCBC derivatization.

Step-by-Step Methodology:

-

Sample Preparation:

-

To a 10 mL screw-cap vial, add 1-5 mL of the aqueous sample, laboratory blank, or QC standard.

-

If necessary, adjust the sample pH according to the specific method requirements for the target analytes. For phenols, an alkaline pH may be required to form the more reactive phenoxide ion.[8]

-

If the analytes are in a complex matrix, perform a suitable liquid-liquid or solid-phase extraction and evaporate the solvent to dryness under a gentle stream of nitrogen.

-

-

Derivatization Reaction:

-

To the dried residue or aqueous sample, add 1 mL of a suitable organic solvent like hexane or toluene.

-

Add 50-100 µL of anhydrous pyridine.

-

Add 100 µL of a freshly prepared solution of PCBC in hexane (e.g., 10 mg/mL). Expert Insight: Preparing the PCBC solution fresh is crucial as the reagent is moisture-sensitive. Using excess reagent ensures the reaction goes to completion.

-

Immediately cap the vial tightly and vortex for 30 seconds.

-

Place the vial in a heating block or water bath set to 60°C for 45 minutes. These conditions are a robust starting point based on optimized protocols for similar acyl chlorides.[9]

-

-

Post-Derivatization Cleanup (Extraction):

-

Allow the vial to cool to room temperature.

-

Add 2 mL of a 5% sodium bicarbonate solution to quench any remaining PCBC and neutralize the pyridine. Vortex for 1 minute.

-

Centrifuge for 5 minutes to facilitate phase separation.

-

Carefully transfer the upper organic layer (hexane) to a clean vial using a Pasteur pipette.

-

-

Drying and Concentration:

-

Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a final volume of 0.5-1.0 mL under a gentle stream of nitrogen. Do not evaporate to complete dryness, as this can lead to the loss of volatile derivatives.

-

-

GC-ECD Analysis:

-

Transfer the final extract to a GC autosampler vial.

-

The sample is now ready for injection into the GC-ECD system.

-

Analytical Performance & Data

The primary advantage of using PCBC is the remarkable sensitivity achieved with an Electron Capture Detector (ECD). The ECD is highly selective for compounds with electronegative functional groups, such as halogens.[2] The five chlorine atoms in the PCBC derivative provide a strong signal, allowing for detection at picogram (pg) or even femtogram (fg) levels.

The following tables summarize typical performance data that can be expected from methods utilizing halogenated derivatization reagents and GC-ECD analysis.

Table 1: Representative GC-ECD Method Parameters

| Parameter | Typical Value / Condition | Rationale / Field Insight |

| GC Column | Low-to-mid polarity (e.g., DB-5ms, DB-1701) | Provides good separation for a wide range of derivatized non-polar to semi-polar compounds.[10] |

| Injector Temp. | 250 °C | Ensures rapid volatilization of the derivatives without causing thermal degradation. |

| Oven Program | Start at 60-80°C, ramp to 280-300°C at 10-20°C/min | A temperature ramp is necessary to effectively separate analytes with different boiling points. |

| Detector Temp. | 300-320 °C | Keeps the detector clean and prevents condensation of less volatile sample components. |

| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |

| Makeup Gas | Nitrogen or Argon/Methane | Required for the proper functioning of the ECD. |

Table 2: Expected Analytical Performance for Halogenated Derivatives

| Analyte Class | Typical Limit of Detection (LOD) | Typical Limit of Quantitation (LOQ) | Typical Recovery (%) | Reference / Context |

| Chlorinated Phenols | 0.01 - 0.25 µg/L | 0.03 - 0.80 µg/L | 85 - 110% | Based on performance for similar derivatized phenols.[11] |

| Polychlorinated Biphenyls (PCBs) | 0.0005 - 0.002 ng | 0.0015 - 0.006 ng | 95 - 101% | Demonstrates the extreme sensitivity of GC-ECD for polychlorinated compounds.[1][12] The sensitivity increases with the number of chlorine atoms.[12] |

| Various Metabolites (Amines, Phenols) | < 10 nM | ~30 nM | > 80% | Data from benzoyl chloride derivatization, analogous to PCBC.[13] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Derivative Peak | 1. Reagent Hydrolysis: PCBC degraded due to moisture. 2. Incomplete Reaction: Insufficient time, temperature, or reagent. 3. Poor Extraction: Analyte not efficiently partitioned into the organic phase. | 1. Use anhydrous solvents and reagents. Prepare PCBC solution fresh. 2. Optimize reaction time and temperature (e.g., increase to 60 min or 70°C). Ensure a molar excess of PCBC. 3. Check and optimize the pH for extraction. |

| Broad or Tailing Peaks | 1. Active Sites in GC System: Contamination in the inlet liner or column. 2. Co-elution: Another compound is interfering with the analyte peak. | 1. Replace the inlet liner and trim the first few centimeters of the GC column. 2. Adjust the oven temperature program to improve separation. Confirm identity using a second, different polarity column or GC-MS. |

| Extraneous Peaks in Blank | 1. Reagent Artifacts: Byproducts from the PCBC reagent itself.[9] 2. Contaminated Solvents/Glassware: Impurities introduced during sample preparation. | 1. Perform a post-derivatization cleanup step (e.g., liquid-liquid wash) to remove excess reagent. Always run a reagent blank. 2. Use high-purity, pesticide-grade solvents. Ensure all glassware is meticulously cleaned. |

Safety and Handling

This compound is a corrosive and moisture-sensitive chemical. It can cause skin irritation and may cause respiratory irritation.[6] Proper handling is essential for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields, and a lab coat.[6] Work should be conducted in a well-ventilated chemical fume hood.

-

Storage: Store PCBC in a tightly sealed container in a cool, dry, well-ventilated area away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.

-

Disposal: Dispose of unused reagent and reaction waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a powerful and effective derivatization reagent for the GC analysis of compounds containing active hydrogen functional groups. Its ability to increase analyte volatility and thermal stability, combined with the exceptional sensitivity of its derivatives on a GC-ECD system, makes it an invaluable tool for trace-level analysis. By understanding the underlying chemical principles, adhering to a robust and self-validating protocol, and practicing safe handling, researchers can confidently integrate PCBC into their analytical workflows to achieve reliable, high-sensitivity results.

References

- What is the role of pyridine in the acylation of a class 12 chemistry CBSE. (n.d.). Vedantu.

- What are the roles of pyridine and DCM in the acylation of an alcohol?. (2016). Chemistry Stack Exchange.

- What is the role of pyridine in the acelation reaction of amines?. (n.d.). Allen.

- Determination of indicator polychlorinated biphenyls (PCBs) by gas chromatography-electron capture detector. (2013). PubMed.

- What is the role of pyridine in the acetylations of alcohols?. (2023). Reddit.

- Derivatization Reactions and Reagents for Gas Chromatography Analysis. (2012). SciSpace.

- Why is the reaction between acyl chloride and phenol less vigorous compared to the reaction between acyl chloride and alcohol, despite phenol being a stronger acid?. (2023). Reddit.

- Determination of indicator polychlorinated biphenyls (PCBs) by gas chromatography-electron capture detector. (n.d.). ResearchGate.

- Determination of non-dioxin like polychlorinated biphenyls by GC-ECD and GC-HRMS analysis in seafood. (n.d.). ResearchGate.

- Method 8041A: Phenols by Gas Chromatography. (n.d.). EPA.